molecular formula C16H27ClN2O2 B607389 Evenamide HCl CAS No. 1092977-06-4

Evenamide HCl

Cat. No.: B607389
CAS No.: 1092977-06-4
M. Wt: 314.85
InChI Key: DXNSJWVLSBMXNR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of evenamide hydrochloride involves several steps. The key synthetic route includes the reaction of 3-butoxyphenylacetonitrile with N,N-dimethylacetamide in the presence of a base to form the intermediate product. This intermediate is then subjected to further reactions to obtain the final product, evenamide hydrochloride . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Evenamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Evenamide hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Evenamide hydrochloride is unique in its selective inhibition of voltage-gated sodium channels and its exclusive action through glutamatergic inhibition. Similar compounds include:

    Carbamazepine: Another sodium channel blocker used to treat epilepsy and bipolar disorder.

    Lamotrigine: A sodium channel blocker used to treat epilepsy and bipolar disorder.

    Phenytoin: A sodium channel blocker used to treat epilepsy.

Evenamide hydrochloride differs from these compounds in its specific molecular targets and its potential use as an add-on therapy for schizophrenia .

Properties

CAS No.

1092977-06-4

Molecular Formula

C16H27ClN2O2

Molecular Weight

314.85

IUPAC Name

2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide;hydrochloride

InChI

InChI=1S/C16H26N2O2.ClH/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3;/h6-8,12,17H,4-5,9-11,13H2,1-3H3;1H

InChI Key

DXNSJWVLSBMXNR-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NW-3509;  NW3509;  NW 3509;  Evenamide HCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-[2-(3-butoxyphenyl)-(tert-butoxycarbonyl)ethylamino]-N,N-dimethylacetamide (9.6 g, 25.3 mmol) in HCl/Et2O (127 ml) was stirred at room temperature for 16 h. The solvent was evaporated under reduced pressure, the residue was ground with a mixture of Et2O/iPr2O 50/50, filtered and washed with Et2O/iPr2O to obtain the title compound as white solid (1.71 g, yield 95%).
Name
2-[2-(3-butoxyphenyl)-(tert-butoxycarbonyl)ethylamino]-N,N-dimethylacetamide
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
HCl Et2O
Quantity
127 mL
Type
reactant
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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